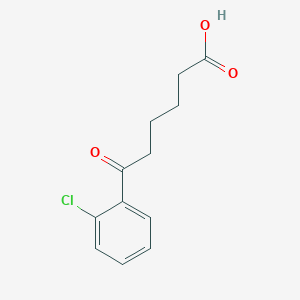

6-(2-Chlorophenyl)-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-chlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIOTRBILKEUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604404 | |

| Record name | 6-(2-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-61-5 | |

| Record name | 2-Chloro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 2 Chlorophenyl 6 Oxohexanoic Acid

Retrosynthetic Analysis and Strategic Bond Disconnections for the Ketone and Carboxylic Acid Functionalities

Retrosynthetic analysis is a foundational technique in organic synthesis for devising a synthetic plan. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 6-(2-chlorophenyl)-6-oxohexanoic acid, two primary functional groups guide the retrosynthetic strategy: the aryl ketone and the terminal carboxylic acid.

The most logical and powerful disconnection is the carbon-carbon bond between the aromatic ring and the ketone's carbonyl carbon (C-C bond a in Figure 1). This disconnection is characteristic of a Friedel-Crafts acylation reaction. youtube.com This approach simplifies the target molecule into two key synthons: an acyl cation derived from a six-carbon chain with a carboxylic acid functionality, and a 2-chlorophenyl nucleophile. The corresponding real-world starting materials would be chlorobenzene (B131634) and a derivative of adipic acid, such as adipoyl chloride or adipic anhydride (B1165640).

A second potential disconnection involves the carboxylic acid functionality via a Functional Group Interconversion (FGI). For instance, the carboxylic acid could be retrosynthetically converted to a nitrile or an ester. This would lead to precursors like 6-(2-chlorophenyl)-6-oxohexanenitrile (B1614234) or an alkyl 6-(2-chlorophenyl)-6-oxohexanoate. These precursors would still likely be synthesized via the primary Friedel-Crafts disconnection strategy.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates the primary bond disconnection (a) for the retrosynthesis of this compound, suggesting a Friedel-Crafts acylation between chlorobenzene and an adipic acid derivative.

**2.2. Exploration of Novel Synthetic Pathways

The formation of the aryl-ketone bond is the crucial step in the synthesis of this compound. The Friedel-Crafts acylation is the most direct method for this transformation. nih.gov This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.

Traditional Lewis Acid Catalysis: The reaction is classically catalyzed by stoichiometric amounts of strong Lewis acids, such as aluminum chloride (AlCl₃). vedantu.com The catalyst activates the acylating agent (e.g., adipoyl chloride monomethyl ester) to generate a highly reactive acylium ion, which then attacks the electron-rich chlorobenzene ring. youtube.com

Modern Catalytic Systems: Modern synthesis seeks to overcome the limitations of traditional methods, such as the large amounts of corrosive catalyst and hazardous waste. Research has focused on developing more efficient and reusable catalysts. ruc.dk

Brønsted Superacids: Trifluoromethanesulfonic acid (TfOH) is a powerful Brønsted acid that can effectively catalyze Friedel-Crafts acylations, often in smaller quantities than traditional Lewis acids. nih.govresearchgate.net

Solid Acid Catalysts: The use of heterogeneous catalysts like zeolites and metal oxides offers significant advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. acs.org

Metal Triflates: Catalysts like scandium(III) triflate (Sc(OTf)₃) are known to be effective in promoting Friedel-Crafts reactions and are often more tolerant to functional groups and recyclable compared to AlCl₃. researchgate.net

Functional Group Interconversion (FGI) is essential for manipulating molecular structures to achieve the desired final compound from the products of key bond-forming reactions. solubilityofthings.comfiveable.me

Formation of the Carboxylic Acid: The Friedel-Crafts acylation is often performed using an acylating agent where the terminal acid is protected to prevent side reactions. A common strategy is to use the monomethyl ester of adipoyl chloride. After the acylation step, the resulting methyl ester, methyl 6-(2-chlorophenyl)-6-oxohexanoate, is hydrolyzed to the final carboxylic acid. This hydrolysis can be achieved under acidic or basic conditions, followed by acidification. libretexts.org

Alternative Precursors: An alternative route could involve the Friedel-Crafts acylation with 6-chloro-6-oxohexanenitrile. The resulting nitrile product would then be hydrolyzed under strong acidic or basic conditions to yield the target carboxylic acid.

Ketone Reduction: If a related compound, 6-(2-chlorophenyl)hexanoic acid, were desired, the ketone functionality could be reduced. This can be accomplished through methods like the Wolff-Kishner (basic conditions) or Clemmensen (acidic conditions) reductions, which convert the carbonyl group to a methylene (B1212753) (CH₂) group. youtube.com

Chemoselectivity: In the Friedel-Crafts acylation step, the acylating agent must be chosen carefully. If adipoyl chloride is used, there is a risk of reaction at both ends, leading to diarylation. Using a mono-protected derivative, like adipic anhydride or the mono-ester mono-acid chloride, ensures that the reaction occurs only once.

Regioselectivity: This is the most significant challenge in the synthesis of the target molecule. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. vedantu.com Therefore, the Friedel-Crafts acylation of chlorobenzene will produce a mixture of two main regioisomers: the desired 2-chloro (ortho) product and the 4-chloro (para) product. youtube.com Due to steric hindrance from the bulky acyl group, the substitution at the para position is generally favored, making 4-chloroacetophenone the major product in the acylation with acetyl chloride. vedantu.comdoubtnut.com Consequently, the synthesis of this compound would likely yield the 6-(4-chlorophenyl) isomer as the major product. rsc.org Achieving a high yield of the desired ortho isomer requires careful optimization of reaction conditions or the use of specialized directing group strategies, followed by chromatographic separation of the isomers.

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a concern in its synthesis.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of the desired product and minimizing side reactions. numberanalytics.com For the key Friedel-Crafts acylation step, several factors can be adjusted.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst | The choice and amount of Lewis or Brønsted acid catalyst affect reaction rate and can influence isomer distribution. | Screen various catalysts (e.g., AlCl₃, FeCl₃, TfOH, zeolites) and their molar ratios to find the best balance between reactivity and selectivity for the ortho product. |

| Solvent | The polarity of the solvent can influence catalyst activity and the solubility of reactants and intermediates. google.com | Test inert solvents like dichloromethane, 1,2-dichloroethane, or nitrobenzene. Solvent-free conditions can also be explored to enhance efficiency. numberanalytics.com |

| Temperature | Reaction temperature significantly impacts the rate and selectivity. Lower temperatures often favor the formation of the thermodynamically less stable ortho isomer. numberanalytics.com | Conduct the reaction at a range of temperatures, starting from low temperatures (e.g., 0 °C) and gradually increasing, to determine the optimal point for ortho-selectivity. |

| Mode of Addition | The order in which reactants are mixed (e.g., adding the acylating agent to the arene-catalyst mixture, known as the Perrier procedure) can prevent side reactions and improve yields. ruc.dk | Compare different addition protocols to minimize side product formation and maximize the yield of the target ketone. |

This interactive table summarizes key parameters for optimizing the Friedel-Crafts acylation step.

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several principles can be applied to the synthesis of this compound.

Alternative Acylating Agents: Traditional acyl chlorides generate HCl as a byproduct. Using carboxylic acids directly, activated by reagents like methanesulfonic anhydride, offers a metal- and halogen-free alternative that produces biodegradable methanesulfonic acid as the only major byproduct. organic-chemistry.orgacs.org

Catalyst Choice: Moving from stoichiometric, single-use Lewis acids like AlCl₃ to catalytic and recyclable alternatives such as solid acids (e.g., zeolites, polymeric resins) or metal triflates significantly reduces waste and hazards. acs.orgnih.gov

Solvent Reduction: Whenever possible, performing reactions under solvent-free conditions or using greener solvents (those derived from renewable sources, less toxic, and easily recyclable) can drastically reduce the environmental impact of the synthesis. numberanalytics.com Microwave-assisted, solvent-free reactions have been shown to accelerate Friedel-Crafts processes, leading to reduced energy consumption and higher efficiency. acs.orgnumberanalytics.com

By integrating these advanced methodologies and principles, the synthesis of this compound can be approached in a manner that is not only efficient and selective but also aligns with the modern imperatives of sustainable chemical manufacturing.

Utilization of Environmentally Benign Solvents or Solvent-Free Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. The pursuit of greener syntheses for this compound has led to the exploration of alternative reaction media to replace conventional, often hazardous, organic solvents.

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives. researchgate.netresearchgate.net These substances exhibit negligible vapor pressure, high thermal stability, and can act as both solvent and catalyst, thereby simplifying reaction setups and reducing volatile emissions. researchgate.netresearchgate.net For instance, the Friedel-Crafts acylation of aromatic compounds, a key step in the synthesis of aryl keto acids, has been successfully carried out in chloroaluminate ionic liquids and choline (B1196258) chloride-based deep eutectic solvents. researchgate.netrsc.org These non-volatile media can often be recycled, further enhancing the sustainability of the process. rsc.org

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another significant advancement. rsc.org This approach eliminates the need for any solvent, leading to a substantial reduction in waste and simplifying product isolation. The direct reaction of an acylating agent with the aromatic substrate under microwave heating can significantly accelerate reaction times and improve energy efficiency.

A comparative overview of different solvent systems for analogous Friedel-Crafts acylations is presented in the table below.

| Solvent System | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Environmental Considerations |

| Dichloromethane | AlCl₃ | Reflux | Several hours | Moderate to High | Volatile, halogenated solvent; catalyst quenching produces significant waste. |

| Ionic Liquid ([bmim]Cl·AlCl₃) | Self-catalyzed | Room Temp - 80 | Minutes to hours | High | Non-volatile, potential for recyclability, but catalyst can be moisture-sensitive. researchgate.net |

| Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Self-catalyzed | Microwave | Short | High | Biodegradable components, low cost, recyclable. rsc.org |

| Solvent-Free | Acidic Alumina | Microwave | Short | High | No solvent waste, energy efficient. chemeducator.org |

This table is a generalized representation based on literature for similar Friedel-Crafts acylation reactions and is intended for comparative purposes.

Atom Economy and E-Factor Analysis in Synthetic Routes

The principles of atom economy and the calculation of the Environmental Factor (E-Factor) are crucial metrics for evaluating the efficiency and environmental footprint of a synthetic process. chembam.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy.

E-Factor , introduced by Roger Sheldon, provides a broader measure of the waste generated in a process. It is calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. chembam.com

The synthesis of this compound via a traditional Friedel-Crafts acylation of chlorobenzene with adipic anhydride illustrates these concepts.

Theoretical Atom Economy and E-Factor for a Greener Friedel-Crafts Acylation:

A hypothetical greener synthesis of this compound could proceed via the Friedel-Crafts acylation of chlorobenzene with adipic anhydride using a recyclable solid acid catalyst.

| Reactant | Molecular Weight ( g/mol ) | Stoichiometry |

| Chlorobenzene | 112.56 | 1 |

| Adipic Anhydride | 128.11 | 1 |

| Product | ||

| This compound | 240.68 | 1 |

| By-product | ||

| Water (from catalyst regeneration, etc.) | 18.02 | Variable |

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (240.68 / (112.56 + 128.11)) x 100 ≈ 100% (in an ideal addition reaction)

E-Factor Calculation (Illustrative Example):

Assuming a 90% yield and the use of a recyclable catalyst and minimal solvent that is also recycled, the main waste stream would be from work-up and purification.

Mass of Product: 0.9 * 240.68 g = 216.61 g

Mass of Waste (unreacted starting materials, solvent losses, etc.): Let's estimate this to be 50 g for this greener process.

E-Factor: 50 g / 216.61 g ≈ 0.23

In contrast, a traditional Friedel-Crafts acylation using stoichiometric AlCl₃ would generate significant aluminum hydroxide (B78521) waste upon quenching, leading to a much higher E-factor.

Waste Minimization and Sustainable By-product Management

A cornerstone of green chemistry is the minimization of waste at its source. For the synthesis of this compound, this involves careful selection of reagents, catalysts, and reaction conditions.

The use of catalytic rather than stoichiometric amounts of reagents is a key strategy. researchgate.net Heterogeneous catalysts, such as zeolites or acidic resins, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste from catalyst quenching and disposal. researchgate.net

Sustainable by-product management focuses on either eliminating the formation of by-products or converting them into valuable co-products. In the context of Friedel-Crafts acylation, the primary by-product is often HCl when acyl chlorides are used. The use of acid anhydrides as acylating agents is a greener alternative as the by-product is the corresponding carboxylic acid, which can potentially be recovered and reused.

Furthermore, the implementation of continuous flow processes can contribute to waste minimization by offering better control over reaction parameters, leading to higher yields and selectivities, and reducing the volume of solvent required.

| Strategy | Description | Impact on Waste Management |

| Catalyst Selection | Use of recyclable heterogeneous catalysts (e.g., zeolites, solid acids). | Reduces waste from catalyst quenching and disposal. researchgate.net |

| Reagent Choice | Preference for acid anhydrides over acyl chlorides. | By-product is a potentially recyclable carboxylic acid instead of corrosive HCl. |

| Solvent Management | Utilization of ionic liquids, deep eutectic solvents, or solvent-free conditions. | Eliminates or reduces volatile organic solvent waste. researchgate.netrsc.org |

| Process Optimization | Implementation of continuous flow reactors. | Improves reaction control, increases yield, and reduces solvent usage. |

By embracing these advanced synthetic methodologies, the chemical industry can move towards a more sustainable production of this compound, aligning with the principles of green chemistry and minimizing environmental impact.

Mechanistic Investigations of Reactions Involving 6 2 Chlorophenyl 6 Oxohexanoic Acid

Elucidation of Reaction Mechanisms in Derivatization and Transformation Processes

The primary transformation process for 6-(2-chlorophenyl)-6-oxohexanoic acid is its intramolecular cyclization to form a tetralone derivative. This reaction is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. chemistrysteps.commasterorganicchemistry.com The mechanism is typically facilitated by a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which acts to generate the key electrophilic species. masterorganicchemistry.com

The reaction commences with the protonation of the carboxylic acid group by the strong acid catalyst. This is followed by the loss of a water molecule to form a highly reactive acylium ion. chemistrysteps.commasterorganicchemistry.com This resonance-stabilized cation is a potent electrophile. quizlet.com The aromatic ring, specifically the phenyl group, then acts as a nucleophile, attacking the acylium ion. chemistrysteps.com The presence of the chlorine atom on the phenyl ring, being an ortho-, para-director and deactivating, influences the position of the cyclization. The intramolecular nature of the reaction strongly favors the formation of a six-membered ring, leading to attack at the C-6 position of the chlorophenyl ring. masterorganicchemistry.com

This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com Aromaticity is then restored through the deprotonation of the arenium ion by a base (such as the conjugate base of the acid catalyst), yielding the final cyclized product, 7-chloro-3,4-dihydronaphthalen-1(2H)-one-4-acetic acid. The catalyst is regenerated in this final step.

Other potential derivatization reactions could involve the carbonyl group or the carboxylic acid, but the intramolecular Friedel-Crafts acylation is often a primary pathway under acidic conditions.

Kinetic Studies and Determination of Rate Constants for Key Steps

The formation of the acylium ion is generally a rapid pre-equilibrium step. The rate-determining step is typically the nucleophilic attack of the aromatic ring on the acylium ion to form the arenium ion. masterorganicchemistry.com This is because this step disrupts the aromaticity of the phenyl ring, leading to a significant activation energy barrier.

A plausible rate law for this reaction, assuming the formation of the arenium ion is the slow step, would be:

Rate = k [this compound] [Acid Catalyst]

Below is a hypothetical data table illustrating plausible rate constants for the key steps in the intramolecular cyclization, based on analogous reactions in the literature.

| Step | Description | Hypothetical Rate Constant (k) at 298 K |

| 1. Acylium Ion Formation | Protonation and loss of water | k₁ = 3.5 x 10⁻² s⁻¹ |

| 2. Arenium Ion Formation (RDS) | Nucleophilic attack of the aromatic ring | k₂ = 1.2 x 10⁻⁴ M⁻¹s⁻¹ |

| 3. Deprotonation and Regeneration | Restoration of aromaticity and catalyst regeneration | k₃ = 8.1 x 10⁻¹ s⁻¹ |

These are illustrative values and not experimentally determined for this specific compound.

Thermodynamic Analysis of Reaction Equilibria and Driving Forces

The key thermodynamic parameters of interest are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). The formation of the new carbon-carbon bond in the cyclized product is an enthalpically favorable process. However, the cyclization results in a decrease in entropy as two molecules (the keto acid and the catalyst) combine to form a more ordered, cyclic structure.

| Thermodynamic Parameter | Description | Hypothetical Value |

| ΔH° (Enthalpy Change) | Heat released or absorbed during the reaction at standard conditions. | -75 kJ/mol |

| ΔS° (Entropy Change) | Change in the degree of disorder of the system at standard conditions. | -120 J/(mol·K) |

| ΔG° (Gibbs Free Energy) | Overall energy change determining the spontaneity of the reaction. | -39.2 kJ/mol |

These are illustrative values and not experimentally determined for this specific compound.

The negative ΔG° indicates that the formation of the cyclized product is favored at equilibrium.

Transition State Characterization and Energy Profile Mapping

The transition state is the highest energy point along the reaction coordinate between reactants and products. Characterizing the transition state is crucial for a detailed understanding of the reaction kinetics. For the rate-determining step of the intramolecular Friedel-Crafts acylation (the formation of the arenium ion), the transition state would involve the partial formation of the new C-C bond and the partial disruption of the aromatic pi-system.

Computational chemistry methods, such as density functional theory (DFT), can be used to model the structure and energy of the transition state. These calculations can provide valuable information about the geometry of the transition state, including bond lengths and angles, as well as the activation energy (Ea) of the reaction.

An energy profile map for the reaction would show the relative energies of the reactants, intermediates, transition states, and products. The profile would start with the reactants (this compound and the acid catalyst), proceed through a small activation barrier to the acylium ion intermediate, then over a larger activation barrier (the transition state for the rate-determining step) to the arenium ion intermediate, and finally through a small barrier for deprotonation to the final product.

Below is a table summarizing hypothetical energy values for the key species along the reaction coordinate.

| Species | Description | Hypothetical Relative Energy (kJ/mol) |

| Reactants | This compound + Catalyst | 0 |

| Acylium Ion Intermediate | The electrophilic species formed in the first step. | +25 |

| Transition State 1 (TS1) | The energy maximum for the formation of the arenium ion. | +95 |

| Arenium Ion Intermediate | The resonance-stabilized carbocation intermediate. | +60 |

| Transition State 2 (TS2) | The energy maximum for the deprotonation step. | +65 |

| Products | Cyclized Ketone + Regenerated Catalyst | -75 |

These are illustrative values and not experimentally determined for this specific compound.

This energy profile illustrates that the formation of the arenium ion is the most energetically demanding step, consistent with it being the rate-determining step of the reaction.

Advanced Structural Elucidation and Conformational Analysis of 6 2 Chlorophenyl 6 Oxohexanoic Acid and Its Synthetic Intermediates

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 6-(2-Chlorophenyl)-6-oxohexanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its covalent framework.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule.

¹H-¹H COSY: This experiment would reveal the proton-proton coupling network within the hexanoic acid chain. For instance, the protons on C2 would show a correlation to the protons on C3, which in turn would correlate with the protons on C4, and so on, confirming the linear aliphatic chain structure.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s).

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the aliphatic chain and the aromatic ring. For example, the protons on C5 of the hexanoic acid chain would show a correlation to the carbonyl carbon (C6) and the carbons of the 2-chlorophenyl ring, confirming the attachment of the acyl group.

Based on analogous compounds like adipic acid and substituted aromatic ketones, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the interactive data table below. bmrb.iolibretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | 10-12 (broad s) | ~178 |

| C2 | ~2.3 | ~34 |

| C3 | ~1.6 | ~24 |

| C4 | ~1.7 | ~28 |

| C5 | ~3.0 | ~38 |

| C6 (C=O) | - | ~200 |

| C1' | - | ~138 |

| C2' (-Cl) | - | ~132 |

| C3' | ~7.4 | ~131 |

| C4' | ~7.3 | ~129 |

| C5' | ~7.4 | ~127 |

| C6' | ~7.8 | ~130 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer insights into the structure and packing of the molecule in its crystalline or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. Polymorphism, if present, could be identified by differences in the chemical shifts and peak multiplicities in the ssNMR spectra of different crystalline forms. This is due to the different local electronic environments of the nuclei in distinct crystal lattices.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. wpmucdn.com A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. wpmucdn.com A strong, sharp absorption around 1700-1720 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, while the ketone carbonyl stretch is expected around 1680-1700 cm⁻¹, with the lower frequency being due to conjugation with the aromatic ring. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic C=C stretching vibrations, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration would also be observable in the low-frequency region of the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1720 |

| Ketone | C=O stretch | 1680-1700 |

| Aromatic Ring | C=C stretch | 1500-1600 |

| Aliphatic Chain | C-H stretch | 2850-2960 |

| Chloro-Aromatic | C-Cl stretch | 600-800 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₂H₁₃ClO₃), the expected exact mass would be determined.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic ketones, a common fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the aliphatic chain. whitman.edunptel.ac.in This would lead to the formation of a stable acylium ion. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M+) and chlorine-containing fragment peaks, with an M+2 peak approximately one-third the intensity of the M+ peak. nptel.ac.in

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 240/242 | [M]⁺ (Molecular ion) |

| 139/141 | [ClC₆H₄CO]⁺ (Acylium ion from α-cleavage) |

| 111/113 | [ClC₆H₄]⁺ (Loss of CO from the acylium ion) |

| 101 | [C₅H₉O₂]⁺ (Fragment from the hexanoic acid chain) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination (if applicable)

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of dimers. The crystal packing arrangement, which influences the physical properties of the solid, would also be elucidated. As the molecule is achiral, there is no absolute stereochemistry to be determined.

Computational Conformational Analysis

In the absence of experimental crystallographic data, computational methods can provide valuable insights into the preferred conformations of this compound. cwu.edu Density Functional Theory (DFT) calculations could be used to perform a conformational search by rotating the single bonds in the molecule, particularly the bond connecting the carbonyl group to the aromatic ring and the bonds within the aliphatic chain. frontiersin.org

The results of such calculations would reveal the low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets. Key parameters to investigate would be the dihedral angle between the plane of the aromatic ring and the carbonyl group, as well as the conformation of the hexanoic acid chain (e.g., extended or folded). These computational studies can also be used to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation.

Molecular Mechanics and Dynamics Simulations for Energy Minima

The conformational landscape of flexible molecules like this compound is vast, and identifying the most stable three-dimensional structures is crucial for understanding its chemical behavior. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for this purpose. numberanalytics.com MM methods calculate the steric energy of a molecule based on a set of parameters known as a force field, which approximates the potential energy of the system. amrita.edu This process, known as energy minimization, seeks to find the molecular geometry corresponding to the lowest energy conformation. amrita.eduwikipedia.org

Following an initial MM search, molecular dynamics simulations can provide a more comprehensive exploration of the conformational space. tandfonline.com MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov This allows the molecule to overcome energy barriers and explore a wider range of conformations than static minimization methods alone. numberanalytics.comtandfonline.com Simulations are typically run in a solvent box (e.g., with explicit water molecules) to mimic solution-phase behavior. nih.gov Analysis of the MD trajectory can reveal the most populated (and therefore, most stable) conformational states. nih.gov

The results from such simulations can be compiled to understand the relative stability of different conformers. For this compound, key findings would likely revolve around the orientation of the 2-chlorophenyl ring relative to the hexanoic acid chain and the potential for intramolecular interactions.

Table 1: Illustrative Molecular Mechanics Results for Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Cl-C-C=O) (°) | Dihedral Angle (O=C-C-C) (°) |

| A | 0.00 | 30.5 | 175.2 |

| B | 1.25 | -150.8 | 178.9 |

| C | 2.10 | 85.3 | 65.7 |

| D | 3.50 | -92.1 | -70.3 |

Note: The data in this table is illustrative and represents plausible outcomes from a molecular mechanics-based conformational search. It is intended to demonstrate the type of data generated from such a study.

Quantum Chemical Calculations for Conformational Preferences and Intermolecular Interactions

While molecular mechanics provides a rapid method for exploring conformational space, quantum chemical (QC) calculations offer a higher level of theory for refining these structures and energies. nih.gov Methods like Density Functional Theory (DFT) are frequently used to optimize the geometries of the low-energy conformers identified through MM/MD simulations. nih.govnih.gov DFT calculations provide more accurate relative energies, which can be critical for determining the predominant conformation of the molecule. chemrxiv.org For molecules containing substituted phenyl rings, DFT has been shown to be effective in determining preferred conformations. rsc.org

Beyond single-molecule conformations, QC methods are invaluable for studying intermolecular interactions. gatech.edu For this compound, the carboxylic acid moiety is a prime candidate for forming strong intermolecular hydrogen bonds, leading to the formation of dimers. nih.gov QC calculations can be used to model these dimers and quantify the strength of the interactions. nih.gov

Techniques such as Natural Bond Orbital (NBO) analysis and Atoms-in-Molecules (AIM) can be employed to further characterize these non-covalent interactions. mdpi.com NBO analysis can reveal charge transfer between orbitals, indicative of hydrogen bonding. mdpi.com These computational tools allow for a detailed understanding of not only the strength but also the nature of the forces holding the molecules together in condensed phases, such as electrostatic and van der Waals interactions. mdpi.comrsc.org The insights gained from these calculations are fundamental to predicting how the molecule will behave in a larger system, such as a crystal lattice or in solution. rsc.org

Table 2: Illustrative Quantum Chemical Calculation Results for a Dimer of this compound

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Distance (e.g., O-H···O) (Å) |

| Carboxylic Acid Dimer (Hydrogen Bonding) | -14.5 | 1.85 |

| Phenyl-Phenyl (π-π stacking) | -2.5 | 3.50 |

| C-H···O Interaction | -1.8 | 2.40 |

Note: The data in this table is illustrative and represents plausible outcomes from quantum chemical calculations on a dimer of the target molecule. It is intended to demonstrate the type of data generated from such a study.

Computational Chemistry and Theoretical Studies on 6 2 Chlorophenyl 6 Oxohexanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for chemical and materials science research. For 6-(2-Chlorophenyl)-6-oxohexanoic acid, DFT calculations can elucidate its fundamental electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich 2-chlorophenyl ring, while the LUMO may be centered on the carbonyl group and the carboxylic acid moiety, which are electron-withdrawing. The energy gap can be calculated using DFT methods, providing insights into the kinetic stability of the molecule. A hypothetical FMO analysis for this compound could yield the following data:

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.23 | Represents the energy of the lowest energy empty orbital, which can accept electrons. |

| HOMO-LUMO Gap | 5.62 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. uni-muenchen.delibretexts.org The ESP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate a negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions represent a positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.netyoutube.com

In the case of this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carbonyl and carboxylic acid groups, as well as the chlorine atom, due to their high electronegativity. A positive potential would be expected around the hydrogen atom of the carboxylic acid group and the hydrogen atoms on the phenyl ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. ehu.esjacsdirectory.com These parameters include vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C=O stretch of the ketone and the carboxylic acid, the O-H stretch of the carboxylic acid, and the C-Cl stretch. Similarly, the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule can be calculated, aiding in the interpretation of experimental NMR spectra.

Molecular Modeling for Understanding Intramolecular and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For this compound, molecular modeling can be employed to study its conformational preferences and how it interacts with other molecules.

Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen, can be investigated to determine the most stable conformation of the molecule. Intermolecular interactions, for example, the formation of dimers through hydrogen bonding between the carboxylic acid groups of two molecules, can also be modeled to understand its behavior in the solid state or in solution.

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or property-describing features of molecules with their observed properties or activities. mdpi.com In the context of chemical reactivity, QSPR models can be developed to predict the reactivity of a series of related compounds based on calculated molecular descriptors.

For a series of derivatives of this compound, a QSPR model could be built to predict their reaction rates in a particular chemical transformation. The model would use various quantum chemical descriptors derived from DFT calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges, to establish a mathematical relationship with the experimentally determined reactivity. scirp.org

In Silico Design of Novel Reactions and Derivatization Strategies

The insights gained from computational studies can be leveraged for the in silico design of new reactions and derivatization strategies. By understanding the electronic properties and reactivity of this compound, chemists can propose modifications to the molecule to achieve desired properties.

For instance, FMO analysis can guide the selection of appropriate reagents for a desired chemical transformation. If the goal is to perform a nucleophilic addition to the carbonyl group, the LUMO distribution can indicate the most susceptible site for attack. Similarly, ESP maps can help in designing molecules with specific intermolecular interaction capabilities, which is important in fields like crystal engineering and drug design.

Lack of Specific Research Findings on "this compound" as a Versatile Synthetic Building Block

Despite a comprehensive search for the applications of the chemical compound This compound in organic synthesis, publicly available research literature does not provide specific examples or detailed findings corresponding to the requested article outline. General synthetic methodologies for related compounds exist; however, direct evidence of the utility of "this compound" as a precursor for advanced organic intermediates, various heterocyclic systems, complex polycyclic structures, or specialized chemical probes could not be located in the current body of scientific publications.

The bifunctional nature of this compound, featuring both a ketone and a carboxylic acid, theoretically allows for a variety of chemical transformations. This structure suggests potential for its use as a versatile building block in the synthesis of more complex molecules. For instance, the ketone and carboxylic acid moieties could independently or concertedly participate in cyclization reactions to form a range of heterocyclic compounds.

Theoretical Applications in Heterocyclic Synthesis:

Oxygen-Containing Heterocycles: The presence of the ketone and carboxylic acid groups could facilitate intramolecular reactions to form lactones, which are cyclic esters. For example, reduction of the ketone to a secondary alcohol could be followed by an acid-catalyzed intramolecular esterification to yield a six-membered δ-lactone.

Nitrogen-Containing Heterocycles: Reaction of the keto-acid with nitrogen-containing reagents such as hydrazine (B178648) could potentially lead to the formation of pyridazinones, a class of six-membered nitrogen-containing heterocycles. derpharmachemica.com Furthermore, reductive amination of the ketone followed by intramolecular amide formation could produce a δ-lactam.

Sulfur-Containing Heterocycles: The 1,6-dicarbonyl-like nature of the molecule (considering the carboxylic acid as a masked carbonyl) suggests its potential use in the Paal-Knorr synthesis of thiophenes upon reaction with a sulfurizing agent like Lawesson's reagent.

Potential for Polycyclic Structures and Chemical Probes:

The aromatic chloro-substituted phenyl ring, combined with the reactive keto-acid chain, provides a scaffold that could, in principle, be elaborated into more complex polycyclic systems through multi-step synthetic sequences. Classical reactions such as the Fischer indole (B1671886) synthesis or the Pictet-Spengler reaction, which involve the condensation of a ketone with a hydrazine or a β-arylethylamine respectively, could be envisioned with derivatives of this compound to construct indole or tetrahydroisoquinoline ring systems. wikipedia.orgwikipedia.org

Moreover, the carboxylic acid handle offers a straightforward point of attachment for fluorescent dyes or other reporter groups, suggesting a potential application in the development of specialized chemical probes. thermofisher.comnih.govnih.gov This would typically involve activating the carboxylic acid and reacting it with an amine- or alcohol-functionalized fluorescent molecule.

It is crucial to emphasize that while these applications are chemically plausible based on the structure of this compound and general principles of organic synthesis, they remain theoretical possibilities. The absence of specific studies and documented research findings in the public domain prevents a detailed and evidence-based discussion as outlined in the initial request. Further experimental research would be necessary to validate these potential synthetic applications.

Applications of 6 2 Chlorophenyl 6 Oxohexanoic Acid As a Synthetic Building Block and Precursor

Precursor in the Synthesis of Target Organic Molecules for Academic Research

6-(2-Chlorophenyl)-6-oxohexanoic acid serves as a valuable precursor in the academic exploration of novel heterocyclic compounds, particularly those with potential pharmacological applications. Its bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for a variety of chemical transformations. A significant application of this compound is in the synthesis of pyridazinone derivatives. The general reactivity of γ-keto acids with hydrazine (B178648) to form substituted pyridazinones is a well-established synthetic route in heterocyclic chemistry. iglobaljournal.com

Academic research focuses on synthesizing new chemical entities to investigate their structure-activity relationships. The synthesis of 6-(2-chlorophenyl)-substituted pyridazinones from this compound is a prime example of its utility as a synthetic building block. This reaction typically proceeds through a cyclocondensation reaction with hydrazine hydrate (B1144303).

The process involves the initial reaction of the keto group with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization with the carboxylic acid moiety to yield the dihydropyridazinone. Subsequent dehydration readily furnishes the aromatic pyridazinone ring. This synthetic strategy allows for the introduction of the 2-chlorophenyl substituent at a specific position on the pyridazinone core, enabling researchers to systematically study the impact of this group on the molecule's biological and chemical properties.

Below is a representative reaction for the synthesis of 6-(2-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one, a potential target molecule for academic investigation, using this compound as the precursor.

Reaction Scheme:

Detailed Research Findings:

In a typical laboratory setting, the synthesis would involve refluxing a solution of this compound with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the target pyridazinone derivative can be isolated and purified by standard methods, such as recrystallization or column chromatography.

The synthesized 6-(2-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one can then be fully characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure. This foundational research is crucial for the development of new compounds that may be investigated for a range of biological activities. The pyridazinone core is a known pharmacophore found in various medicinally important compounds. nih.gov

Data Table of Reactants and Proposed Product:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₁₂H₁₃ClO₃ | 240.68 | Precursor |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |

| 6-(2-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one | C₁₀H₉ClN₂O | 208.64 | Target Molecule |

This systematic approach, utilizing this compound as a key starting material, allows academic researchers to efficiently generate libraries of novel pyridazinone derivatives for further scientific investigation.

Future Directions and Emerging Research Avenues for 6 2 Chlorophenyl 6 Oxohexanoic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 6-(2-chlorophenyl)-6-oxohexanoic acid and its derivatives is well-suited for integration with continuous flow chemistry and automated synthesis platforms. rsc.orguni-muenchen.deproquest.comacs.orgthieme.deamt.uk Flow chemistry, with its superior heat and mass transfer, offers significant advantages for reactions like Friedel-Crafts acylation, which is a key step in the synthesis of many aryl ketones. researchgate.netresearchgate.netacs.org The ability to safely handle reactive intermediates and reagents in a closed, continuous system can lead to improved yields, higher purity, and enhanced safety profiles. thieme.deresearchgate.net

Automated synthesis platforms can further accelerate the exploration of reaction conditions and the synthesis of derivative libraries. chemspeed.commt.comwikipedia.orgchemspeed.com By systematically varying parameters such as temperature, pressure, reagent stoichiometry, and catalyst loading, these systems can rapidly identify optimal conditions for the synthesis of this compound. This high-throughput approach can significantly reduce the time and resources required for process development and optimization.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit |

|---|---|

| Enhanced Heat Transfer | Improved control over exothermic reactions, reducing byproduct formation. |

| Improved Mass Transfer | Increased reaction rates and yields. |

| Safe Handling of Reagents | Enables the use of hazardous reagents with reduced risk. |

| Scalability | Facile scaling from laboratory to production scale. |

Exploration of Chemoenzymatic and Biocatalytic Transformations

The ketone and carboxylic acid functionalities of this compound present opportunities for selective transformations using biocatalysts. mdpi.comillinois.edu Enzymes offer remarkable stereo- and regioselectivity under mild reaction conditions, aligning with the principles of green chemistry.

One promising avenue is the use of ketoreductases (KREDs) for the asymmetric reduction of the ketone group to a chiral alcohol. researchgate.netacs.orgnih.govnih.gov This would provide access to enantiomerically pure building blocks for the synthesis of more complex molecules. Another area of interest is the application of transaminases for the conversion of the keto group into a chiral amine, opening up pathways to valuable amino acid derivatives. mdpi.comillinois.eduacsgcipr.orgresearchgate.netnih.gov The use of l-amino acid deaminases could also be explored for the resolution of chiral amino acids and the production of α-keto acids. nih.gov

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Transformation | Potential Product |

|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of the ketone | Chiral 6-(2-chlorophenyl)-6-hydroxyhexanoic acid |

| Transaminase (TA) | Asymmetric amination of the ketone | Chiral 6-amino-6-(2-chlorophenyl)hexanoic acid mdpi.comillinois.eduacsgcipr.orgresearchgate.netnih.gov |

| Lipase | Enantioselective esterification/hydrolysis | Resolution of racemic mixtures |

Development of Sustainable and Economically Viable Synthesis Routes

Future research will likely focus on developing more sustainable and cost-effective methods for the synthesis of this compound. This includes the exploration of greener alternatives to traditional Friedel-Crafts acylation, which often relies on stoichiometric amounts of Lewis acids and halogenated solvents. organic-chemistry.orgresearchgate.netacs.orgnumberanalytics.comroutledge.com

The use of heterogeneous catalysts, such as zeolites and metal oxides, can simplify product purification and allow for catalyst recycling. researchgate.netroutledge.com Photocatalysis also presents a promising approach for the synthesis of aryl ketones from α-keto acids under mild, visible-light-mediated conditions. organic-chemistry.orgresearchgate.netacs.orgprinceton.eduacs.org These methods are often more atom-economical and generate less waste compared to conventional techniques.

Leveraging Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Table 3: Applications of AI and Machine Learning in the Synthesis of this compound

| Application | Description |

|---|---|

| Reaction Outcome Prediction | Predicting the yield and selectivity of synthetic steps. acs.orgmit.edunih.gov |

| Condition Optimization | Identifying optimal reaction parameters (temperature, solvent, catalyst). researchgate.netmdpi.com |

| Retrosynthetic Analysis | Proposing novel and efficient synthetic routes. synthiaonline.comresearchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science (focused on chemical modifications, not material properties)

The chemical structure of this compound, with its aromatic ring, ketone, and carboxylic acid functionalities, makes it an interesting building block for the synthesis of novel materials. Interdisciplinary research at the interface of organic chemistry and materials science could explore the chemical modification of this compound to create precursors for functional polymers and other materials.

The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which can then be used in polymerization reactions. The aromatic ring can also be further functionalized to introduce additional properties. For example, the introduction of polymerizable groups, such as vinyl or acetylene (B1199291) moieties, could allow for the incorporation of the this compound unit into polymer backbones.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-Chlorophenyl)-6-oxohexanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using adipoyl chloride and a chlorophenyl aromatic substrate. Key conditions include:

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acid chloride .

- Catalysis by Lewis acids (e.g., AlCl₃) to activate the acylating agent .

- Controlled temperature (0–5°C initially, followed by reflux) to balance reactivity and side-product formation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 7.40–7.29 (multiplet for aromatic protons), δ 2.37 (q, J = 6.6 Hz, methylene adjacent to ketone), and δ 1.60–1.78 (m, aliphatic chain protons) .

- ¹³C NMR : Peaks at δ 179.4 (ketone C=O) and δ 173.1 (carboxylic acid C=O) confirm functional groups .

- HPLC/GC-MS : Used to assess purity and quantify residual solvents .

Advanced Research Questions

Q. How can researchers optimize the Friedel-Crafts acylation step to minimize by-products (e.g., di-acylated or isomerized products)?

- Methodological Answer :

- Catalyst Screening : Replace traditional AlCl₃ with milder catalysts (e.g., FeCl₃ or ionic liquids) to reduce over-acylation .

- Solvent Engineering : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution while suppressing side reactions .

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track ketone formation and adjust reagent stoichiometry dynamically .

Q. What strategies reconcile contradictions between theoretical and experimental yields in large-scale syntheses?

- Methodological Answer :

- Reaction Calorimetry : Identify exothermic peaks to optimize heat dissipation and prevent thermal degradation .

- DoE (Design of Experiments) : Statistically model variables (e.g., catalyst loading, solvent volume) to identify critical factors affecting yield .

- By-Product Analysis : Use LC-MS to characterize impurities (e.g., esterified derivatives) and refine purification protocols .

Q. How does the 2-chlorophenyl substituent influence reactivity compared to other aryl groups (e.g., bromophenyl or methylphenyl)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group deactivates the aromatic ring, reducing electrophilic substitution rates compared to methyl-substituted analogs .

- Steric Effects : Ortho-substitution (2-chloro) creates steric hindrance, slowing nucleophilic attacks on the ketone group versus para-substituted derivatives .

- Comparative Studies : Synthesize bromo ( ) and methyl ( ) analogs to benchmark reaction kinetics and stability .

Q. What methodologies assess the environmental persistence and toxicity of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (ready biodegradability) to evaluate microbial breakdown in aqueous systems .

- Ecotoxicology : Perform Daphnia magna or Aliivibrio fischeri assays to quantify acute toxicity (EC₅₀/LC₅₀) .

- QSAR Modeling : Predict bioaccumulation potential using chlorophenol data from EPA DSSTox .

Q. Are there biocatalytic or green chemistry approaches for synthesizing this compound?

- Methodological Answer :

- Enzymatic Oxidation : Engineer Candida tropicalis strains expressing fatty alcohol oxidase (FAO) to oxidize 6-(2-chlorophenyl)hexanol precursors .

- NHPI-Catalyzed Oxidation : Use N-hydroxyphthalimide (NHPI) with molecular O₂ to convert alcohol intermediates to ketones under mild conditions (yield >92%) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.